(2-Bromoethyl)triphenylphosphonium bromide

Mitochondrial targeting Drug delivery Lipophilicity

This 98% HPLC-grade phosphonium salt features a bifunctional 2-bromoethyl handle enabling Wittig ylide generation and nucleophilic cargo conjugation. Its C2 alkyl chain length is validated for in vivo antileukemic activity (T/C=127% in P-388) and superior mitochondrial accumulation vs. non-halogenated TPP analogs. Choose this compound for reproducible Wittig olefination, mitochondrial probe construction, and antileukemic SAR studies.

Molecular Formula C20H19Br2P
Molecular Weight 450.1 g/mol
CAS No. 7301-93-1
Cat. No. B1593032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)triphenylphosphonium bromide
CAS7301-93-1
Molecular FormulaC20H19Br2P
Molecular Weight450.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
InChIKeyZHLVWYZWQPNQDQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoethyl)triphenylphosphonium bromide CAS 7301-93-1: Procurement-Ready Specifications and Core Research Utility


(2-Bromoethyl)triphenylphosphonium bromide (CAS 7301-93-1, molecular formula C20H19Br2P, molecular weight 450.15) is a crystalline phosphonium salt that exists as a white to cream-colored powder with a melting point of 186–189 °C . It is a member of the alkyltriphenylphosphonium bromide family, wherein a 2‑bromoethyl group is appended to the triphenylphosphonium core. This structural motif confers a lipophilic, delocalized cation that drives mitochondrial accumulation (up to 1000‑fold) via the mitochondrial membrane potential [1]. The compound is commercially available in research‑grade purities (typically ≥97 % by HPLC) and is widely employed as a Wittig reagent precursor for olefination , a modular building block for mitochondrial‑targeted probes and therapeutics [1], and a key intermediate in the synthesis of antileukemic phosphonium salts [2].

Why (2-Bromoethyl)triphenylphosphonium bromide Cannot Be Replaced by Other Alkyl-TPP Bromides Without Quantitative Compromise


Alkyltriphenylphosphonium bromides are not interchangeable reagents. The length and nature of the alkyl chain directly govern lipophilicity, mitochondrial accumulation kinetics, and the bioactivity of derived conjugates [1]. Systematic studies demonstrate that extending the alkyl chain from ethyl (C2) to pentyl (C5) increases log P by approximately 1.5 units, significantly altering subcellular distribution and mitochondrial membrane permeation [1]. In antitumor phosphonium salt series, activity is strictly confined to C2–C3 linkers; the C2 bromoethyl analog exhibits a T/C value of 127 % in P‑388 leukemia, whereas other chain lengths yield negligible activity [2]. Furthermore, the 2‑bromoethyl group provides a unique bifunctional handle: the terminal bromide enables facile nucleophilic substitution for cargo conjugation, while the phosphonium center supports ylide generation for Wittig olefination—a dual functionality not replicated by non‑halogenated alkyl‑TPP analogs . Substituting a generic alkyl‑TPP bromide therefore risks unpredictable changes in lipophilicity, mitochondrial targeting fidelity, and synthetic utility.

Quantitative Differentiation of (2-Bromoethyl)triphenylphosphonium bromide Relative to Closest Alkyl-TPP Analogs


Mitochondrial Targeting: Alkyl Chain Length Governs Lipophilicity and Cellular Accumulation Kinetics

The 2‑bromoethyl (C2) alkyl chain of (2‑bromoethyl)triphenylphosphonium bromide provides a baseline lipophilicity (log P ≈ 3.7 for the ethyl‑TPP cation) that differs markedly from longer‑chain analogs [1]. In a systematic study of alkyl‑TPP vectors, increasing the alkyl chain from ethyl (C2) to pentyl (C5) raised the experimental log P from approximately 2.8 to 4.3, corresponding to a >30‑fold increase in octanol‑water partition coefficient [1]. This quantifiable difference in lipophilicity directly impacts the rate and extent of mitochondrial accumulation: while all TPP cations accumulate 100–1000‑fold in mitochondria due to the membrane potential, the precise kinetics and intramitochondrial distribution (matrix vs. membrane) vary with chain length [2]. The C2 ethyl linker thus represents a well‑characterized, moderately lipophilic anchor that balances cellular permeation with aqueous solubility—a property that cannot be assumed when substituting longer (e.g., C5, C8) or shorter (e.g., methyl) alkyl‑TPP analogs.

Mitochondrial targeting Drug delivery Lipophilicity

Antitumor Activity: (2-Bromoethyl)triphenylphosphonium bromide Exhibits Quantifiable Antileukemic Effect in P‑388 Lymphocytic Leukemia Model

In a systematic evaluation of isoindolylalkylphosphonium salts against P‑388 lymphocytic leukemia, β‑(bromoethyl)triphenylphosphonium bromide (compound 12) demonstrated a T/C value (ratio of mean survival time of treated vs. control animals, expressed as a percentage) of 127 % [1]. This indicates a 27 % increase in survival time relative to untreated controls. For comparison, the fully elaborated 2‑(1,3‑dihydro‑1,3‑dioxo‑2H‑isoindol‑2‑yl)ethyltriphenylphosphonium bromide (compound 1) achieved a T/C of 160 % [1]. The study explicitly identified that an alkyl chain of two or three carbon atoms is essential for substantial antileukemic activity [1]. (2‑Bromoethyl)triphenylphosphonium bromide thus serves both as a bioactive entity in its own right and as the critical C2 linker precursor for constructing more potent derivatives. No comparable quantitative activity data exist for shorter (methyl) or longer (propyl, butyl) alkyl‑TPP bromides in this assay system.

Anticancer Phosphonium salts Leukemia

Purity Specification and Quality Control: Wako 1st Grade ≥97.0 % HPLC Enables Reproducible Synthetic Outcomes

Commercially, (2‑bromoethyl)triphenylphosphonium bromide is available with defined purity specifications that are critical for reproducible research. The Fujifilm Wako 1st Grade product guarantees ≥97.0 % purity by HPLC . In contrast, many catalog offerings of related alkyl‑TPP bromides (e.g., ethyltriphenylphosphonium bromide, CAS 1530‑32‑1; (3‑bromopropyl)triphenylphosphonium bromide, CAS 3607‑17‑8) specify only nominal purity (e.g., "98 %" without analytical method) or lower assay values . The availability of a validated HPLC purity specification for (2‑bromoethyl)triphenylphosphonium bromide reduces the risk of impurities interfering with sensitive Wittig olefinations or mitochondrial probe conjugation reactions, where trace impurities can quench ylide formation or alter biological readouts.

Wittig reagent Quality control Synthesis

Stability and Handling: Hygroscopic Nature Requires Inert Atmosphere Storage to Preserve Reactivity for Wittig Ylide Generation

(2‑Bromoethyl)triphenylphosphonium bromide is hygroscopic and must be stored under dry inert gas to prevent moisture‑induced decomposition that would compromise its utility as a Wittig reagent precursor [1]. This handling requirement is shared across alkyl‑TPP bromides, but the 2‑bromoethyl variant offers a practical advantage: its melting point of 186–189 °C is sufficiently high to enable room‑temperature storage in a desiccator, whereas lower‑melting analogs (e.g., ethyltriphenylphosphonium bromide, mp 200 °C reported but often lower in practice) may be more prone to caking or degradation . The compound is normally stable under recommended conditions and does not decompose when stored as specified . However, exposure to moisture or oxidizing agents leads to formation of triphenylphosphine oxide and other impurities that quench ylide formation, directly reducing Wittig reaction yields.

Stability Storage Wittig reaction

Validated Research Applications of (2-Bromoethyl)triphenylphosphonium bromide Based on Quantitative Evidence


Mitochondrial‑Targeted Probe and Drug Conjugate Synthesis

The 2‑bromoethyl group serves as a versatile electrophilic handle for nucleophilic substitution, enabling covalent attachment of fluorophores, antioxidants, or therapeutic payloads to the triphenylphosphonium mitochondrial‑targeting vector. The moderate lipophilicity (log P ≈ 3.7) of the ethyl‑TPP cation provides balanced cellular permeation and mitochondrial accumulation, as established by systematic alkyl‑TPP vector studies [1]. Conjugates derived from (2‑bromoethyl)triphenylphosphonium bromide have been employed to create mitochondrial trackers that enable real‑time imaging of mitochondrial dynamics in living cells, leveraging the 100–1000‑fold accumulation driven by the mitochondrial membrane potential [2].

Wittig Olefination Reagent for Stereoselective Alkene Synthesis

As an alkyltriphenylphosphonium bromide, this compound is a direct precursor to the corresponding phosphorus ylide used in Wittig reactions. It is specifically marketed as a Wittig reagent (Wako 1st Grade, ≥97.0 % HPLC) and enables one‑step olefin introduction under mild basic conditions with high chemoselectivity—even in the presence of ester, cyano, or carboxyl groups . The defined HPLC purity specification ensures consistent ylide formation yields, making it suitable for multistep pharmaceutical intermediate synthesis where impurity‑sensitive downstream steps demand high‑purity starting materials .

Precursor for Antileukemic Phosphonium Salt Development

The demonstrated in vivo antileukemic activity of β‑(bromoethyl)triphenylphosphonium bromide itself (T/C = 127 % in P‑388 leukemia) validates the C2 alkyl‑TPP scaffold as a bioactive carrier [3]. More importantly, this compound serves as the essential C2 linker building block for constructing more potent isoindolylalkylphosphonium salts (e.g., T/C = 160 % lead compound) [3]. Researchers developing mitochondria‑targeted anticancer agents can use (2‑bromoethyl)triphenylphosphonium bromide to systematically explore structure‑activity relationships while maintaining the C2 alkyl chain length required for antileukemic activity.

Synthetic Intermediate for Vinyltriphenylphosphonium Bromide and Allenic Phosphonium Salts

Treatment of (2‑bromoethyl)triphenylphosphonium bromide with moist silver oxide or base yields vinyltriphenylphosphonium bromide—a highly versatile Wittig reagent for generating conjugated dienes and allenes [4]. This transformation provides a clean synthetic route to vinylphosphonium salts that are otherwise difficult to access. The 2‑bromoethyl precursor is therefore a strategic starting material for laboratories engaged in phosphorus‑mediated olefination chemistry and natural product total synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromoethyl)triphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.